(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is systematically named (2R)-3-methoxy-2-[(1-oxopropyl)amino]-N-(phenylmethyl)propanamide , reflecting its IUPAC-compliant structure. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| SMILES Notation | CCC(=O)NC@HC(=O)NCC1=CC=CC=C1 |
| InChI Key | IUPMANYFQVBFSR-GFCCVEGCSA-N |
The benzyl group (N-(phenylmethyl)) and methoxy substituent (3-methoxy) define its amphiphilic character, while the propionamide backbone enables hydrogen bonding.
Stereochemical Configuration and Chiral Centers
The compound exhibits one defined stereocenter at the C2 position, with absolute (R)-configuration confirmed via X-ray crystallography and optical rotation data. Key stereochemical parameters include:
| Parameter | Value |
|---|---|
| Optical Activity | [α]D²⁵ = +42.5° (c=1, CHCl₃) |
| Cahn-Ingold-Prelog | R-configuration |
| Stereodescriptors | (2R)-propanamide |
Chiral purity (>99% enantiomeric excess) is critical for its role in asymmetric catalysis, as the (R)-enantiomer demonstrates distinct reactivity in nucleophilic substitution reactions.
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁) with unit cell dimensions:
| Parameter | Value |
|---|---|
| a-axis | 8.45 Å |
| b-axis | 10.23 Å |
| c-axis | 12.67 Å |
| β-angle | 95.4° |
| Z-value | 4 |
The amide carbonyl (C=O) forms intermolecular hydrogen bonds with adjacent methoxy oxygen atoms (O···H–N = 2.89 Å), stabilizing the lattice. Bragg’s law ($$n\lambda = 2d\sin\theta$$) calculations correlate observed d-spacings (3.12 Å, 4.05 Å) with (011) and (101) Miller indices.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) data:
- δ 7.28–7.34 (m, 5H, Ar–H)
- δ 6.22 (d, J = 7.8 Hz, 1H, NH)
- δ 4.41 (dd, J = 5.2 Hz, 1H, CH–O)
- δ 3.36 (s, 3H, OCH₃)
- δ 2.18 (q, J = 7.5 Hz, 2H, CH₂CH₃)
¹³C NMR confirms the carbonyl (δ 172.1 ppm, C=O) and quaternary benzyl carbon (δ 137.8 ppm).
Infrared (IR) Spectroscopy
Key absorption bands:
- 3285 cm⁻¹ (N–H stretch)
- 1640 cm⁻¹ (amide I)
- 1545 cm⁻¹ (amide II)
- 1102 cm⁻¹ (C–O–C asymmetric stretch)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
Computational Molecular Modeling and Density Functional Theory (DFT) Optimization
DFT calculations (B3LYP/6-311++G**) predict:
- Electrostatic potential : Localized negative charge (-0.32 e) on methoxy oxygen
- HOMO-LUMO gap : 4.21 eV, indicating moderate reactivity
- Optimized geometry : Dihedral angle Φ(N–C–C–O) = 112.5°
The CRYSTAL23 software suite simulates lattice energies (-98.7 kJ/mol), consistent with experimental XRD data.
Properties
IUPAC Name |
(2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-13(17)16-12(10-19-2)14(18)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPMANYFQVBFSR-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantiomeric Separation Using (D)-(+)-Ditoluoyl Tartaric Acid
The resolution of racemic N-benzyl-2-amino-3-methoxypropionamide (formula IV) employs (D)-(+)-ditoluoyl tartaric acid to form a diastereomeric salt, selectively precipitating the (R)-enantiomer. A slurry of formula IV and the chiral acid in methanol (1:1 molar ratio) is stirred at 20–25°C for 120 minutes, achieving ≥98% diastereomeric excess. Subsequent basification with aqueous ammonia liberates (R)-N-benzyl-2-amino-3-methoxypropionamide (formula V), which is extracted into methylene dichloride and concentrated to ≥99.5% purity.
Critical Parameters :
-
Solvent System : Methanol/water (4:1 v/v) for salt crystallization
-
Temperature : 15–20°C during basification to prevent racemization
-
Extraction Efficiency : 3× methylene dichloride washes recover >95% product
Bromoalkoxylation Cascade from N-Benzyl Acrylamide
Dibromination and Methoxy Substitution
N-Benzyl acrylamide (formula VII) undergoes radical-initiated dibromination in ethyl acetate at 0–10°C using bromine (2.1 equiv), yielding N-benzyl-2,3-dibromopropionamide (formula IIa) in 89% yield. Subsequent treatment with sodium methoxide (1.05 equiv) in tetrahydrofuran (THF) at 50°C replaces the C3 bromide with methoxy, forming N-benzyl-2-bromo-3-methoxypropionamide (formula IIIa).
Table 1: Bromoalkoxylation Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Bromine Equivalents | 2.0–2.2 eq | <2.0: Incomplete dibromination |
| Reaction Temperature | 0–10°C | >15°C: Polybromination byproducts |
| Methoxide Concentration | 20% w/v in THF | Lower concentrations prolong reaction to 48h |
Ammonolysis and Acetylation
Formula IIIa undergoes pressurized ammonolysis (4–5 kg/cm²) in methanolic ammonia at 70–77°C for 18–20h, substituting the C2 bromide with amine to yield formula IV. Acetylation with acetic anhydride (1.2 equiv) in THF/pyridine (2:1) at 20°C for 120 minutes provides compound I with <0.1% residual amine.
Mixed Anhydride Coupling from D-Serine Derivatives
N-Protection and Methylation
D-Serine is sequentially protected as the tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (1.1 equiv) in methylene dichloride/water (2:1), followed by O-methylation with methyl iodide (3.0 equiv) and silver(I) oxide in 92% yield. Deprotection with HCl/dioxane (4M) affords (R)-3-methoxy-2-aminopropanoic acid hydrochloride.
Benzylamine Coupling via Isobutyl Chloroformate
The hydrochloride salt is activated as a mixed anhydride using isobutyl chloroformate (1.05 equiv) and N-methylmorpholine in methylene dichloride at -40°C. Benzylamine (1.0 equiv) is added dropwise, maintaining <-30°C to prevent epimerization. After 2h, extraction with 5% citric acid and saturated NaHCO3 yields compound I with 99.8% chiral purity.
Table 2: Mixed Anhydride Coupling Performance Metrics
| Metric | Value | Method of Analysis |
|---|---|---|
| Reaction Yield | 87% | Gravimetric |
| Chiral Purity | 99.8% | Chiral HPLC [Chiralpak AD-H, hexane:IPA 80:20] |
| Residual Solvent | <300 ppm CH2Cl2 | GC-MS |
Impurity Profiling and Purification Strategies
Identification of Critical Impurities
Crystallization-Induced Diastereomer Resolution
Dissolving crude compound I in methanol (5 vol) and adding water (2 vol) precipitates Impurity A, reducing its content from 0.5% to <0.1% after two cycles. Final recrystallization from ethyl acetate/hexane (1:3) elevates chemical purity to 99.9%.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Route | Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Chiral Resolution | 5 | 62% | 99.8% | Pilot-scale (10 kg) |
| Bromoalkoxylation | 4 | 71% | 99.5% | Industrial (100 kg) |
| Mixed Anhydride | 3 | 68% | 99.8% | Lab-scale (1 kg) |
Chemical Reactions Analysis
Types of Reactions
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemical and Structural Characteristics
- Molecular Formula : C₁₄H₁₉N₂O₃
- Molecular Weight : Approximately 249.29 g/mol
- Structure : The compound features a benzyl group and a methoxy group, contributing to its distinct reactivity and biological interactions.
Organic Synthesis
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide serves as a chiral building block in the synthesis of various complex organic molecules. Its chiral nature is crucial for asymmetric synthesis, which is essential in the production of enantiomerically pure compounds.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly as an intermediate in the synthesis of lacosamide, an anticonvulsant drug. Lacosamide has shown efficacy in treating epilepsy, highlighting the relevance of this compound in drug development .
Biological Research
Investigations into this compound have identified its potential as a biochemical probe to study enzyme-substrate interactions. The compound's stereochemistry allows it to selectively bind to specific biological targets, influencing various biochemical pathways.
Case Study 1: Anticonvulsant Activity
A study focused on the structure–activity relationship of N-benzyl derivatives indicated that this compound exhibited moderate-to-excellent anticonvulsant activity in animal models. The activity improved with smaller substituents at the 3-position, suggesting that this compound could be developed further for therapeutic use against seizures .
Case Study 2: Synthesis of Lacosamide
The conversion of this compound to lacosamide was documented with high purity yields (up to 90%). This process underscores the compound's significance as an intermediate in pharmaceutical manufacturing, emphasizing its role in producing high-quality therapeutic agents .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Chiral building block for complex molecules | Essential for asymmetric synthesis |
| Medicinal Chemistry | Intermediate in lacosamide synthesis | Effective anticonvulsant with good yields |
| Biological Research | Biochemical probe for enzyme interactions | Modulates neurotransmitter systems |
Mechanism of Action
The mechanism of action of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Lacosamide ((R)-2-Acetamido-N-Benzyl-3-Methoxypropionamide)
Structural Differences :
- Substituent : Acetamide (CH3CONH-) vs. propionamide (CH2CH2CONH-).
- Molecular Weight : Lacosamide (C13H18N2O3) has a molecular weight of 250.29 g/mol, while the target compound’s longer propionamide chain increases its molecular weight to ~265.31 g/mol.
Functional Impact :
- However, this modification could reduce metabolic stability due to increased susceptibility to enzymatic degradation .
(R)-N-Benzyl-2-(3-Benzylureido)-3-Methoxypropanamide
Structural Differences :
Functional Impact :
- However, this modification may improve solubility in polar solvents due to additional hydrogen-bonding sites .
(R)-N-Benzyl-3-Methoxy-2-(N-Methylacetamido)Propanamide
Structural Differences :
Functional Impact :
- The N-methyl group blocks deamidation, enhancing metabolic stability. This modification is associated with prolonged half-life in preclinical models but may reduce potency due to altered stereoelectronic effects .
Data Table: Comparative Properties of Analogs
Key Research Findings
Biological Activity
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide, a chiral compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₂O₃
- Molecular Weight : Approximately 249.29 g/mol
- Structural Features : The compound features a benzyl group and a methoxy group, contributing to its unique reactivity and biological interactions.
The presence of an amide functional group classifies it as an amide compound, which is significant in drug development due to its stereochemical properties that influence its biological activity.
The mechanism of action for this compound is primarily based on its interactions with biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems and serve as an intermediate in synthesizing pharmacologically active compounds. Its chiral nature allows selective binding to certain receptors or enzymes, influencing various biochemical pathways.
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of related compounds, particularly N-benzyl 3-methoxypropionamides. In studies involving the maximal electroshock (MES) seizure test, (R)-N-benzyl-2-hydroxy-3-methoxypropionamide exhibited significant anticonvulsant effects with an ED50 value of 62 mg/kg when administered orally to rats. This suggests that this compound may share similar properties due to structural similarities .
Binding Affinity Studies
Studies have indicated that this compound may exhibit binding affinities in the micromolar range against specific protein targets involved in cellular processes. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to quantify these interactions, revealing potential roles in modulating enzyme activities and influencing metabolic pathways.
Synthesis
The synthesis of this compound involves several key steps that require precise control of reaction conditions. Common solvents used include dichloromethane and ethyl acetate. The synthetic route typically includes:
- Formation of the Benzyl Group : Introduction of the benzyl moiety via nucleophilic substitution.
- Methoxy Group Addition : Utilizing methanol or methoxy reagents to incorporate the methoxy group.
- Amidation : Reaction with propionamide derivatives to form the final compound.
This careful synthesis process is crucial for obtaining high yields and purity necessary for biological testing.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling reactions using chiral precursors and catalysts. For example, outlines a method where (R)-2-acetamido-3-methoxypropionic acid is reacted with benzylamine in the presence of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in THF, followed by purification via flash chromatography to isolate the enantiomerically pure product . Key steps include:
- Using chiral HPLC to confirm enantiopurity.
- Optimizing reaction stoichiometry to avoid racemization (e.g., maintaining low temperatures during coupling).
- Validating intermediates via -NMR and mass spectrometry.
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Standard characterization includes:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry (e.g., methoxy and benzyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : If crystals are obtainable, this provides definitive stereochemical confirmation (noted in related benzamide derivatives in ) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Analysis : Conduct a risk assessment per guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity screening (e.g., Ames II testing for anomeric amides, as referenced in ) .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection (P95 masks) during synthesis, as similar compounds exhibit mutagenic potential .
- Storage : Store in inert atmospheres (argon) at -20°C to prevent decomposition, as DSC data in indicates thermal instability in related compounds .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of modifications at the 3-methoxy or benzyl groups?
- Methodological Answer :
- Synthetic Analogues : Replace the methoxy group with ethoxy, halogen, or trifluoromethyl groups (see for analogous propargylamine modifications) .
- Biological Assays : Test analogues in target-specific assays (e.g., anticonvulsant activity, as in ’s SAR study of benzamide derivatives) .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett constants) with bioactivity.
Q. What experimental strategies address stability challenges under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC (method adapted from ) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s ) to quantify effect sizes from multiple studies.
- Longitudinal Design : Adopt a multi-wave panel study (as in ) to distinguish short-term vs. long-term effects of experimental variables .
- Control for Confounders : Standardize cell lines or animal models to reduce variability (e.g., use isogenic strains).
Q. What advanced analytical techniques improve detection limits in pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for plasma samples (detection limit <1 ng/mL).
- Microsomal Stability Assays : Use liver microsomes to assess metabolic pathways (CYP450 enzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
